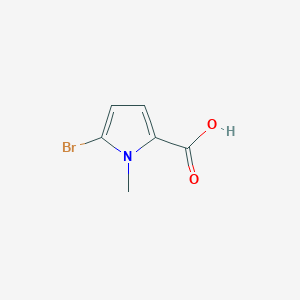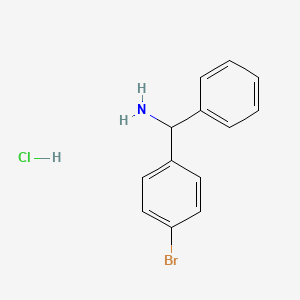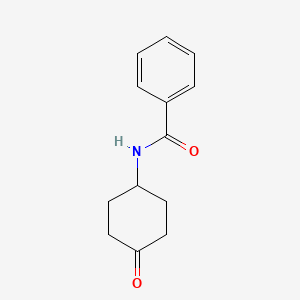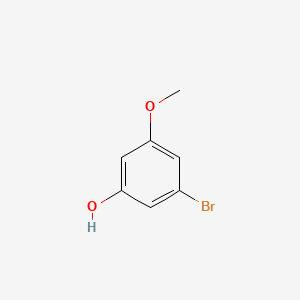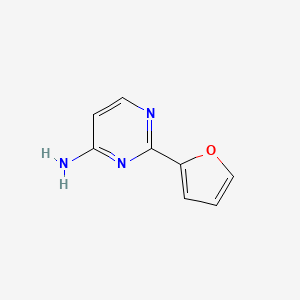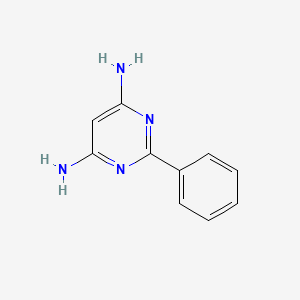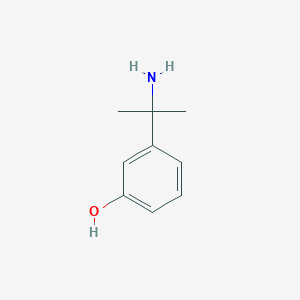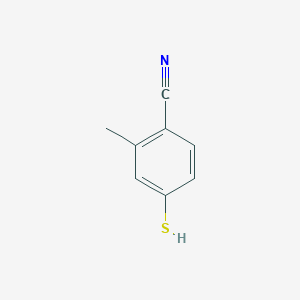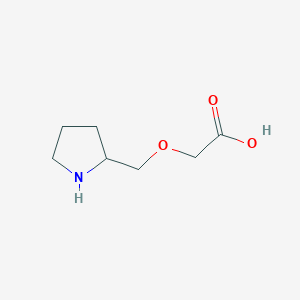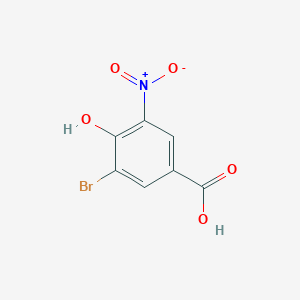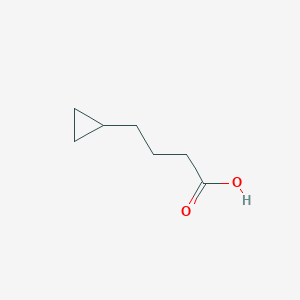
4-Cyclopropylbutanoic acid
Descripción general
Descripción
4-Cyclopropylbutanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to the synthesis and properties of 4-cyclopropylbutanoic acid. For instance, cyclopropylideneacetic acids are mentioned as substrates in cyclization reactions , and cyclohexa-1,4-dienes are discussed in the context of transfer hydro-tert-butylation . These studies may provide insights into the reactivity and potential synthetic routes for 4-cyclopropylbutanoic acid.
Synthesis Analysis
The synthesis of cyclic compounds related to 4-cyclopropylbutanoic acid is explored in several studies. For example, cyclopropylideneacetic acids and esters undergo CuX(2)-mediated cyclization to yield 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones . Although this does not directly describe the synthesis of 4-cyclopropylbutanoic acid, the reactivity of cyclopropylideneacetic acid derivatives could be extrapolated to the synthesis of 4-cyclopropylbutanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-cyclopropylbutanoic acid is detailed in the literature. A new polymorph of 4-oxo-4-phenylbutanoic acid is reported, which provides insights into the crystallographic properties of substituted butanoic acids . This information could be useful in predicting the molecular structure and crystalline properties of 4-cyclopropylbutanoic acid.
Chemical Reactions Analysis
The chemical reactivity of related compounds is well-documented. The study on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives shows that the C3 nitrogen group plays a key role in cyclization reactions . This suggests that the cyclopropyl group in 4-cyclopropylbutanoic acid could similarly influence its reactivity in cyclization reactions. Additionally, the transfer hydro-tert-butylation of alkenes using cyclohexa-1,4-dienes as isobutane equivalents indicates the potential for novel carbon-carbon bond-forming reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-cyclopropylbutanoic acid are not directly reported, the properties of structurally related compounds can provide some context. For example, the facile synthesis of 2-methylenecyclobutanones and their subsequent Baeyer–Villiger oxidation to 4-methylenebutanolides highlights the potential reactivity of cyclobutane derivatives . This could be relevant to the physical and chemical behavior of 4-cyclopropylbutanoic acid, as the cyclopropyl group may impart similar reactivity patterns.
Aplicaciones Científicas De Investigación
Toxicity and Biological Activity
4-Cyclopropylbutanoic acid, found in Amanita mushrooms, has demonstrated toxicity towards certain fungi, arthropods, and bacteria. This suggests potential applications in pest control and antimicrobial treatments. The toxicity to bacteria was reversible upon the addition of isoleucine, indicating a specific biochemical interaction (Drehmel & Chilton, 2002).
Synthesis and Structural Characterization
The synthesis and stereochemistry of 2-amino-3-cyclopropylbutanoic acid, a compound related to 4-cyclopropylbutanoic acid, have been explored. This research contributes to understanding the structural properties of cyclopropyl amino acids, which could inform their practical applications in chemical synthesis (Morimoto et al., 2002).
Herbicidal and Fungicidal Applications
Compounds derived from cyclopropanecarboxylic acid, a relative of 4-cyclopropylbutanoic acid, have shown significant herbicidal and fungicidal activities. This indicates potential for the development of new agrochemicals based on similar structures (Tian et al., 2009).
Potential in Pharmacology
Studies on analogs of 2-amino-5-phosphonopentanoic acid, structurally similar to 4-cyclopropylbutanoic acid, indicate their potential as competitive antagonists for NMDA receptors. This could have implications for the development of new drugs targeting neurological disorders (Dappen et al., 2010).
Applications in Organic Chemistry
The reactivity of cyclopropanol derivatives, akin to 4-cyclopropylbutanoic acid, with carbenes has been investigated, leading to the formation of 4-phenylbutanoic acid derivatives. These findings are relevant for organic synthesis, particularly in the creation of complex organic molecules (Oku et al., 1992).
Propiedades
IUPAC Name |
4-cyclopropylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFPLPYKIHFSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599605 | |
| Record name | 4-Cyclopropylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbutanoic acid | |
CAS RN |
5687-84-3 | |
| Record name | 4-Cyclopropylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




